N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method includes the reaction of 2-phenylhydrazinecarbothioamide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial methods would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The thiadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with dimethyl substitution, which can alter its chemical and biological properties.
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide: Features a benzamide group instead of an acetamide, potentially affecting its pharmacological profile.
Uniqueness
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both acetyl and phenyl groups on the thiadiazole ring provides a distinct chemical environment that can be exploited in various applications.
This compound’s versatility in chemical reactions and potential in scientific research make it a valuable subject of study in multiple disciplines.
Properties
IUPAC Name |
N-(3-acetyl-2-phenyl-2H-1,3,4-thiadiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)13-12-14-15(9(2)17)11(18-12)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZWEONFZGQVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=CC=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369621 | |
Record name | ST093069 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62236-01-5 | |
Record name | ST093069 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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